tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Overview
Description
tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate: is a complex organic compound featuring a tert-butyl group, a nitrophenyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the tert-butyl and nitrophenyl groups. One common method involves the reaction of an appropriate epoxide with a nitrophenyl-substituted amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with specific molecular targets makes it useful for investigating biological processes at the molecular level .
Medicine
Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The oxirane ring, in particular, can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
- tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
- tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
Uniqueness
Compared to other similar compounds, tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate stands out due to its unique combination of functional groups. The presence of the oxirane ring, nitrophenyl group, and tert-butyl group imparts distinct reactivity and stability, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855772 | |
Record name | tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352630-50-2 | |
Record name | tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.